molecular formula C7H10N2S3 B14722256 2,4,6-Tris(methylsulfanyl)pyrimidine CAS No. 6303-50-0

2,4,6-Tris(methylsulfanyl)pyrimidine

Cat. No.: B14722256
CAS No.: 6303-50-0
M. Wt: 218.4 g/mol
InChI Key: YZDQXWUZCHOKFG-UHFFFAOYSA-N
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Description

2,4,6-Tris(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with three methylsulfanyl groups at positions 2, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(methylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a pyrimidine precursor is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tris(methylsulfanyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, its methylsulfanyl groups can participate in various chemical interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern with methylsulfanyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents .

Properties

CAS No.

6303-50-0

Molecular Formula

C7H10N2S3

Molecular Weight

218.4 g/mol

IUPAC Name

2,4,6-tris(methylsulfanyl)pyrimidine

InChI

InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3

InChI Key

YZDQXWUZCHOKFG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=N1)SC)SC

Origin of Product

United States

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